1-(3-(1H-Pyrrol-1-yl)phenyl)ethanone oxime
Description
1-(3-(1H-Pyrrol-1-yl)phenyl)ethanone oxime (CAS: [832738-15-5]) is an oxime derivative featuring a pyrrole ring attached to a phenyl group at the meta position, with an ethanone oxime functional group. This compound is synthesized via condensation of the corresponding ketone precursor with hydroxylamine hydrochloride under alkaline conditions, typically yielding E/Z isomer mixtures . Its structure enables diverse applications, including coordination chemistry and bioactive agent development .
Properties
IUPAC Name |
N-[1-(3-pyrrol-1-ylphenyl)ethylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-10(13-15)11-5-4-6-12(9-11)14-7-2-3-8-14/h2-9,15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDGZSGIGBYNFFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC(=CC=C1)N2C=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101264951 | |
| Record name | 1-[3-(1H-Pyrrol-1-yl)phenyl]ethanone oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101264951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832739-38-5 | |
| Record name | 1-[3-(1H-Pyrrol-1-yl)phenyl]ethanone oxime | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=832739-38-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[3-(1H-Pyrrol-1-yl)phenyl]ethanone oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101264951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-(3-(1H-Pyrrol-1-yl)phenyl)ethanone oxime is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a pyrrole ring attached to a phenyl group, with an oxime functional group. This unique structure contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C11H12N2O |
| Molecular Weight | 188.23 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.
- Mechanism of Action : The oxime group may facilitate hydrogen bonding with bacterial enzymes, disrupting their function. The pyrrole moiety can also interact with cell membranes, enhancing permeability and leading to cell death.
Anticancer Properties
The compound has been investigated for its anticancer effects, particularly against different cancer cell lines.
- Case Study : In vitro studies demonstrated that this compound induces apoptosis in cancer cells. The mechanism involves upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 15.2 | Induction of apoptosis |
| MCF-7 (Breast) | 12.8 | Cell cycle arrest |
| A549 (Lung) | 10.5 | Reactive oxygen species generation |
The biological activity of this compound is largely attributed to the following mechanisms:
- Enzyme Interaction : The oxime group can form reversible interactions with enzymes, modulating their activity.
- Receptor Modulation : The pyrrole ring may interact with various receptors, influencing signaling pathways involved in cell growth and survival.
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| 1-(4-(1H-Pyrrol-1-yl)phenyl)ethanone | Moderate | High |
| 1-(3-(1H-Imidazol-1-yl)phenyl)ethanone | Low | Moderate |
| 1-Phenyl-2-(3,5-dimethylpyrazol-1-yl)ethanone oxime | High | Low |
Research Findings
Recent studies have focused on the synthesis and evaluation of derivatives of this compound to enhance its biological activity.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues: Heterocyclic Substitutions
1-Phenyl-2-pyrazol-1-yl-ethanone Oxime (C₁₁H₁₁N₃O)
- Key Differences : Replaces the pyrrole ring with a pyrazole moiety.
- Synthesis: Prepared via N-alkylation of 1-aryl-2-bromoethanone with pyrazole derivatives, followed by hydroxylamine treatment. Yields range from 45–80% for ether derivatives .
- Applications : Demonstrates antibacterial and antifungal activity, with pyrazole enhancing π-stacking interactions in biological targets .
(1E)-N-Hydroxy-1-(1H-pyrrol-2-yl)ethanimine (C₆H₈N₂O)
- Key Differences : Simplifies the structure by removing the phenyl group, leaving a pyrrole directly attached to the oxime.
- Properties : Lower molecular weight (136.14 g/mol) increases solubility but reduces lipophilicity compared to the phenyl-containing target compound .
1-(3-((2-Hydroxy-naphthalen-1-ylmethylene)-amino)-phenyl)-ethanone Oxime (Schiff Base HL2)
Physicochemical and Spectral Comparisons
Stability and Isomerism
- E/Z Isomerism : Like most oximes, the target compound exists as an E/Z mixture, with the E-isomer typically dominating due to steric hindrance. Pyrazole and naphthyl derivatives show similar isomerization trends .
- Crystallinity: Pyrrole-containing oximes often form weak C–H···π interactions in crystals, as seen in 1-{2-hydroxy-6-[3-(pyrrol-1-yl)propoxy]-phenyl}ethanone derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
